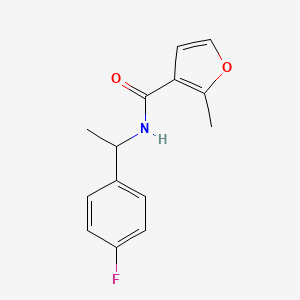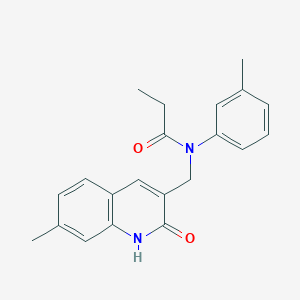
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-176, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has been studied extensively for its anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In bacteria, it has been found to inhibit cell wall synthesis and disrupt membrane integrity, leading to bacterial death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent activity against cancer cells and drug-resistant bacteria. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One potential area of research is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes targeted by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to investigate the safety and toxicity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in vivo, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound. This method of synthesis has been optimized to yield high purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
In infectious disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the growth of fungi and parasites, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-7-5-6-14(2)10-18)13-17-12-16-9-8-15(3)11-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSFLMGRGNKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


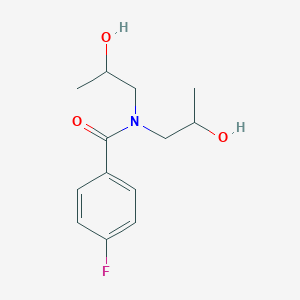


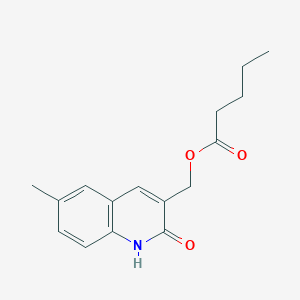

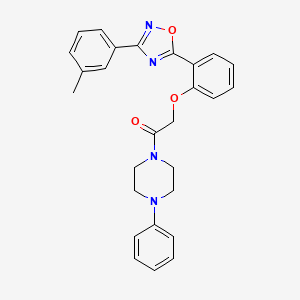

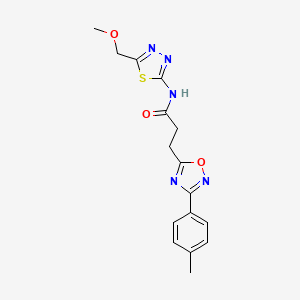

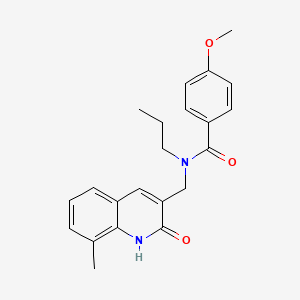
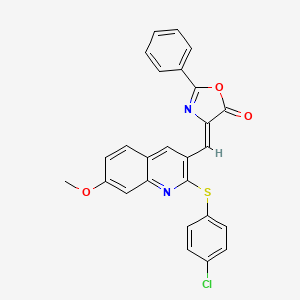
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
